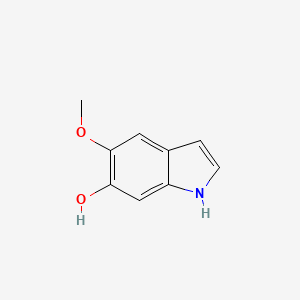
6-羟基-5-甲氧基吲哚
描述
6-Hydroxy-5-methoxyindole is a natural human metabolite generated in the liver . It is a chemical compound that is a part of the indole family . It is also known as a metabolite of 6-hydroxy-5-methoxyindole glucuronide .
Chemical Reactions Analysis
6-Hydroxy-5-methoxyindole is a metabolite generated in the liver by UDP glucuonyltransferase . This process, known as glucuronidation, is used to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source .科学研究应用
Antiviral Activity
Indole derivatives, including 5-methoxy-1H-indol-6-ol, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have shown promise in anticancer research. For instance, serum levels of 6-hydroxy-5-methoxyindole-2-carboxylic acid, a melanin-related metabolite, have been identified as potential markers for malignant melanoma .
Anti-HIV Activity
Indole derivatives have also been explored for their potential anti-HIV properties. This could make them valuable in the development of new treatments for HIV .
Antioxidant Activity
Indole analogues, such as 5-methoxyindole, have been synthesized to understand how different functionalities affect antioxidant properties .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, making them potentially useful in combating various microbial infections .
Alzheimer’s Disease Treatment
Gut Microbiome Regulation
Changes in microbial genera were correlated with differential metabolites, indicating that 6-Hydroxy-5-methoxyindole glucuronide facilitates the excretion of toxic substances. This suggests a potential role in gut microbiome regulation .
安全和危害
While specific safety and hazard information for 6-Hydroxy-5-methoxyindole is not available in the search results, general precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
属性
IUPAC Name |
5-methoxy-1H-indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-4-6-2-3-10-7(6)5-8(9)11/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEBZZKCIMKUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178495 | |
| Record name | 6-Hydroxy-5-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-methoxyindole | |
CAS RN |
2380-82-7 | |
| Record name | 5-Methoxy-1H-indol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-5-methoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-5-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C)?
A1: 6H5MI2C is a metabolite produced during the synthesis of eumelanin, the brown-black pigment responsible for skin, hair, and eye color.
Q2: How is 6H5MI2C formed?
A: 6H5MI2C is formed through a series of enzymatic reactions starting from the amino acid tyrosine. A key step involves the enzyme tyrosinase, which catalyzes the oxidation of tyrosine to dopaquinone. Dopaquinone can then undergo several reactions, one pathway leading to the formation of 6H5MI2C. []
Q3: What role does the b-protein (TRP-1) play in 6H5MI2C production?
A: The b-protein, also known as TRP-1, exhibits dopachrome tautomerase activity. This enzyme catalyzes the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor of 6H5MI2C. Fibroblasts expressing both tyrosinase and the b-protein produce significantly higher levels of methylated carboxylated indoles, including 6H5MI2C, compared to cells expressing only tyrosinase. []
Q4: Does the presence of 6H5MI2C indicate a specific type of melanin synthesis?
A: Yes, the presence of 6H5MI2C specifically indicates eumelanin synthesis. This is in contrast to 5-S-cysteinyldopa (5-S-CD), which is a marker for pheomelanin synthesis. []
Q5: How is 6H5MI2C linked to melanoma?
A: Malignant melanoma cells, particularly those producing eumelanin, often exhibit elevated melanin synthesis. This leads to an increased production and excretion of melanin precursors and metabolites, including 6H5MI2C, making it a potential biomarker for melanoma. []
Q6: How is 6H5MI2C detected and measured in biological samples?
A: Several methods have been developed for measuring 6H5MI2C levels. High-performance liquid chromatography (HPLC) with fluorometric detection is a commonly used technique. Other methods include gas chromatography-mass spectrometry (GC-MS) after derivatization of the compound. [, ]
Q7: What are the normal levels of 6H5MI2C in urine and serum?
A: The average urinary concentration of 6H5MI2C in healthy individuals is approximately 38 µmol/mol creatinine (range: 6-76 µmol/mol). [] Normal serum levels are generally below 1.04 ng/ml. []
Q8: Can 6H5MI2C differentiate between different stages of melanoma?
A: Research suggests that while 6H5MI2C levels tend to be higher in advanced melanoma, particularly in patients with metastases, they are not always reliable for differentiating between specific stages of the disease. []
Q9: What other factors can influence 6H5MI2C levels?
A: Factors such as age, UV exposure, and certain medications (like chloroquine) can influence 6H5MI2C excretion. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



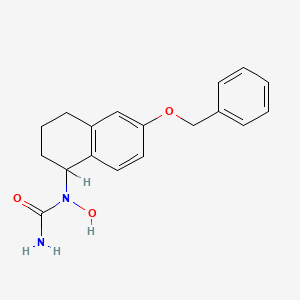
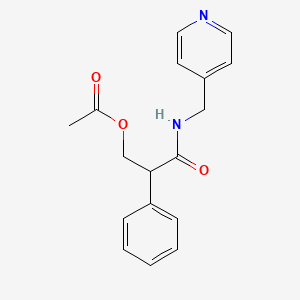

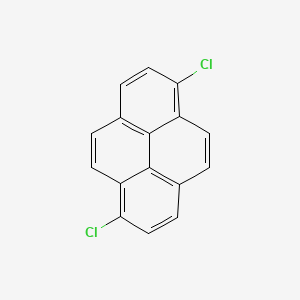
![N-[2-Hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]-N-(4-methylphenyl)glycine](/img/structure/B1220567.png)
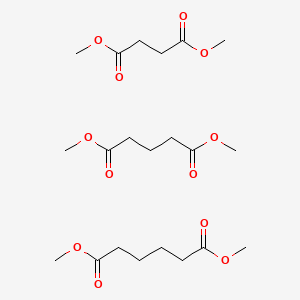
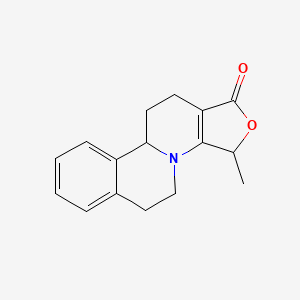
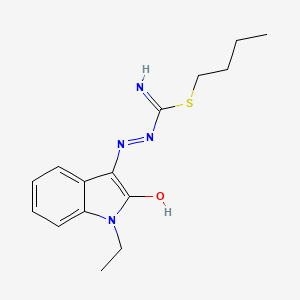

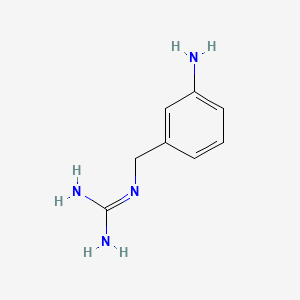
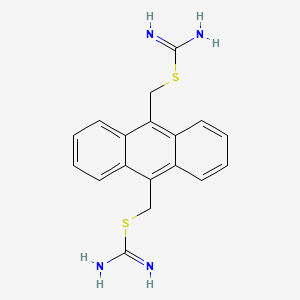
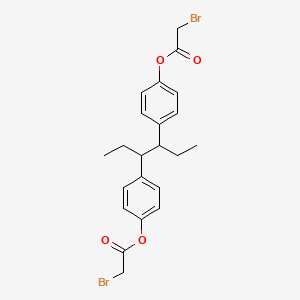
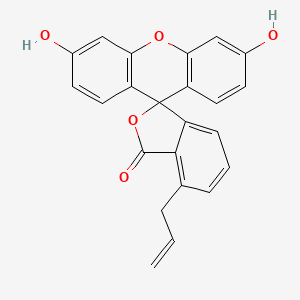
![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)